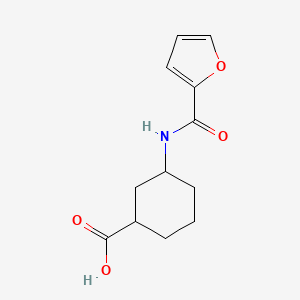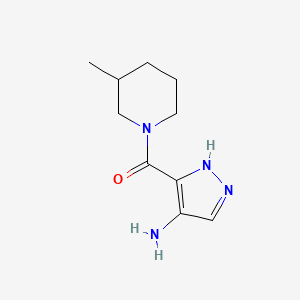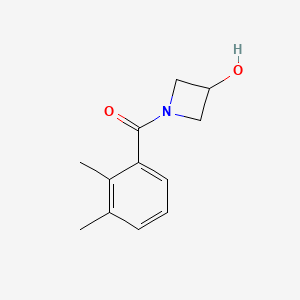![molecular formula C16H9F2NOS B7569197 [4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)
[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone, also known as DFTP, is a chemical compound with potential applications in scientific research. It is a thiazole derivative that has been shown to have various biochemical and physiological effects. In
作用机制
The mechanism of action of [4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone is not well understood. However, it has been reported that this compound can bind to certain proteins and enzymes, thereby modulating their activity. For example, this compound has been shown to bind to the regulatory domain of PKC, thereby inhibiting its activity. This compound has also been shown to inhibit the activity of PDEs, which can lead to an increase in the levels of cyclic nucleotides in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to inhibit the activity of PDEs, which can lead to an increase in the levels of cyclic nucleotides in cells. In addition, this compound has been shown to inhibit the activity of PKC, which can lead to a decrease in the phosphorylation of certain proteins and a decrease in the activation of certain cell signaling pathways.
实验室实验的优点和局限性
One advantage of using [4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone in lab experiments is that it is a relatively small molecule that can easily penetrate cell membranes. In addition, this compound is stable and can be stored for long periods of time. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
未来方向
There are many future directions for the use of [4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone in scientific research. For example, this compound could be used to investigate the function of other proteins and enzymes that are involved in cell signaling pathways. This compound could also be used to study the effects of GPCRs on various physiological processes. In addition, this compound could be modified to improve its selectivity and potency, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a thiazole derivative that has potential applications in scientific research. Its synthesis method has been reported in the literature, and it has been used by researchers to investigate the function of certain proteins and enzymes. This compound has various biochemical and physiological effects and has been shown to inhibit the growth of cancer cells in vitro. However, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments. There are many future directions for the use of this compound in scientific research, and further studies are needed to fully understand its potential applications.
合成方法
The synthesis of [4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone involves the reaction of 2,5-difluoroaniline with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The resulting product is then treated with thioamide to yield this compound. This synthesis method has been reported in the literature and has been used by researchers to obtain this compound for various scientific studies.
科学研究应用
[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone has been used in various scientific studies as a tool to investigate the function of certain proteins and enzymes. For example, this compound has been used to study the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways. This compound has also been used to study the function of cyclic nucleotide phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides in cells. In addition, this compound has been used to investigate the role of G protein-coupled receptors (GPCRs) in various physiological processes.
属性
IUPAC Name |
[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NOS/c17-11-6-7-13(18)12(8-11)14-9-21-16(19-14)15(20)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFYHYINNSZWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC(=CS2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)

![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)
![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)


